molecular formula C12H16ClNO4S B13310930 tert-Butyl (4-((chlorosulfonyl)methyl)phenyl)carbamate

tert-Butyl (4-((chlorosulfonyl)methyl)phenyl)carbamate

Cat. No.: B13310930
M. Wt: 305.78 g/mol
InChI Key: XVPUVVCWGYUHPJ-UHFFFAOYSA-N
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Description

tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate is an organic compound with the chemical formula C12H16ClNO4S. It is a derivative of carbamate and contains a chlorosulfonyl group attached to a phenyl ring. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and carbamate derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Hydrolysis Conditions: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted carbamates and sulfonamides can be formed.

    Hydrolysis Products: Sulfonic acids and carbamate derivatives are the major products of hydrolysis.

Scientific Research Applications

tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of various derivatives. The compound can also act as an enzyme inhibitor by interacting with the active sites of enzymes, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-ButylN-{4-[(chlorosulfonyl)methyl]phenyl}carbamate is unique due to its specific structure, which allows for selective reactions with nucleophiles. This selectivity makes it a valuable reagent in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H16ClNO4S

Molecular Weight

305.78 g/mol

IUPAC Name

tert-butyl N-[4-(chlorosulfonylmethyl)phenyl]carbamate

InChI

InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(15)14-10-6-4-9(5-7-10)8-19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15)

InChI Key

XVPUVVCWGYUHPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CS(=O)(=O)Cl

Origin of Product

United States

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